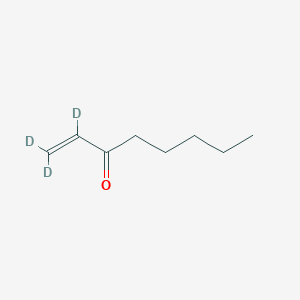

1-Octen-3-one-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

129.21 g/mol |

IUPAC Name |

1,1,2-trideuteriooct-1-en-3-one |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i2D2,4D |

InChI Key |

KLTVSWGXIAYTHO-OVLJBECYSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)CCCCC)[2H] |

Canonical SMILES |

CCCCCC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for 1-Octen-3-one-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the precise and exacting world of bioanalysis, the quality of an internal standard is paramount to the accuracy and reliability of quantitative assays. This is particularly true for the use of stable isotope-labeled (SIL) internal standards in mass spectrometry-based methods. This in-depth technical guide focuses on the critical aspects of isotopic purity for 1-Octen-3-one-d3, a commonly used internal standard for the volatile organic compound 1-octen-3-one, which is a significant flavor and aroma compound and a potential biomarker. This guide will navigate the regulatory landscape, delve into the analytical methodologies for purity determination, and provide detailed experimental protocols.

The Imperative of Isotopic Purity

The fundamental principle behind using a SIL internal standard is its chemical and physical near-identity to the analyte of interest, with the key distinction being its mass. This allows it to co-elute with the analyte during chromatography and experience similar ionization and matrix effects in the mass spectrometer, thereby providing a reliable reference for quantification.[1] However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), within the deuterated standard can significantly compromise the accuracy of the analysis.[2]

Cross-signal contribution from the d0 impurity in the this compound standard to the analyte's signal can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) emphasize the use of high-purity, well-characterized reference and internal standards in bioanalytical method validation.[3][4][5] While specific numerical isotopic purity requirements for every internal standard are not explicitly defined, the guidelines necessitate that the analytical method be validated for accuracy, precision, and selectivity, all of which are directly impacted by the purity of the internal standard.[6][7]

A generally accepted, though not universally mandated, guideline is that the contribution of the unlabeled analyte in the stable isotope-labeled internal standard should not compromise the accuracy of the assay. In practice, this often translates to a requirement for the isotopic purity to be sufficiently high such that the response of the unlabeled analyte in the internal standard solution is less than 20% of the response of the analyte at the LLOQ.[2]

Quantitative Isotopic Purity Requirements

While no specific regulatory limit for this compound exists, the following table summarizes the general acceptance criteria for internal standards in bioanalytical method validation, which indirectly dictate the required isotopic purity.

| Parameter | Regulatory Guideline/Industry Standard | Impact of Isotopic Impurity |

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at LLOQ).[6] | A high d0 content in the internal standard can lead to a positive bias in the calculated analyte concentration, potentially causing the assay to fail accuracy criteria. |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[6] | Inconsistent levels of d0 impurity across different batches of internal standard can increase the variability of the results. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.[3] | The d0 impurity in the internal standard will co-elute with the analyte and produce a signal at the same mass-to-charge ratio, directly interfering with the analyte's quantification. |

| Lower Limit of Quantification (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[3] | The signal from the d0 impurity contributes to the background noise at the analyte's mass channel, potentially raising the LLOQ. |

| Contribution of IS to Analyte Signal | The contribution of the internal standard's signal to the analyte's signal should be minimal and consistent.[8] | The d0 impurity directly contributes to the analyte's signal, a phenomenon known as cross-contribution. |

Based on these principles, a recommended minimum isotopic purity for this compound is ≥98% , with the unlabeled 1-octen-3-one (d0) content being ≤0.5% . The remaining percentage would consist of other deuterated species (d1, d2).

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of deuterated ketones involves the selective reduction of a deuterated precursor. A plausible synthetic pathway for this compound starts from a deuterated Grignard reagent.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1-Bromopentane-d3 (or other suitable deuterated pentyl halide)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acrolein

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Anhydrous dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromopentane-d3 in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once the reaction starts, add the remaining solution and reflux the mixture until the magnesium is consumed.

-

Reaction with Acrolein: Cool the Grignard reagent to 0°C and add a solution of freshly distilled acrolein in anhydrous diethyl ether dropwise with vigorous stirring.

-

Workup: After the addition is complete, warm the reaction mixture to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Purification of 1-Octen-3-ol-d3: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 1-octen-3-ol-d3 by flash column chromatography on silica gel.

-

Oxidation to this compound: Dissolve the purified 1-octen-3-ol-d3 in anhydrous dichloromethane. Add PCC and stir the mixture at room temperature until the oxidation is complete (monitored by TLC or GC).

-

Final Purification: Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether. Concentrate the filtrate under reduced pressure to yield this compound.

Isotopic Purity Determination by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for assessing isotopic purity due to its ability to separate the deuterated compound from its unlabeled counterpart and provide mass-specific detection.

Caption: GC-MS workflow for isotopic purity.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

-

Injector Temperature: 250°C

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 35-350) or Selected Ion Monitoring (SIM)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 µg/mL.

-

GC-MS Analysis: Inject 1 µL of the prepared solution into the GC-MS system.

-

Data Analysis:

-

From the total ion chromatogram (TIC), identify the peak corresponding to 1-octen-3-one.

-

Extract the mass spectrum for this peak.

-

In the mass spectrum, determine the relative abundances of the molecular ions (or characteristic fragment ions) for the d0 (unlabeled) and d3 species. For 1-octen-3-one, the molecular ion is at m/z 126 for the d0 species and m/z 129 for the d3 species.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

-

The percentage of the unlabeled analyte is calculated as: % d0 = [Area(d0) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

-

Isotopic Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific positions within the molecule. Both ¹H and ²H NMR can be employed.

Caption: NMR workflow for isotopic purity.

Instrumentation and Conditions:

-

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

-

Solvent: Chloroform-d (CDCl₃)

-

¹H NMR Parameters:

-

Pulse program: zg30

-

Number of scans: 16

-

Relaxation delay: 5 s

-

-

²H NMR Parameters:

-

Pulse program: zg30

-

Number of scans: 128 or more (due to lower sensitivity of ²H)

-

Relaxation delay: 5 s

-

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in CDCl₃.

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons at the positions expected to be deuterated and compare their intensity to the integrals of protons at non-deuterated positions. The reduced intensity of the signals at the deuterated positions indicates the degree of deuteration.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the ²H spectrum confirms the incorporation of deuterium. The chemical shifts will be very similar to the corresponding signals in the ¹H spectrum.

-

The relative integrals of the signals in the ²H spectrum can be used to determine the relative deuteration at different sites.[9]

-

-

Calculation: The percentage of deuteration at a specific site can be calculated by comparing the integral of the residual proton signal in the ¹H NMR spectrum with the integral of a signal from a non-deuterated position in the same molecule.

Conclusion

Ensuring the high isotopic purity of this compound is not merely a matter of good laboratory practice; it is a critical requirement for generating accurate and reliable data in regulated bioanalysis. While specific numerical requirements are not always explicitly stated in regulatory guidelines, the principles of bioanalytical method validation necessitate the use of an internal standard that does not compromise the integrity of the results. By adhering to rigorous synthesis and purification protocols and employing robust analytical techniques such as GC-MS and NMR for purity assessment, researchers can have confidence in the quality of their this compound internal standard and, consequently, in the validity of their analytical findings.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 5. id-eptri.eu [id-eptri.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fda.gov [fda.gov]

- 8. Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated 1-Octen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for deuterated 1-Octen-3-one, a valuable isotopically labeled compound used in a variety of research applications, including metabolic studies and as an internal standard in analytical chemistry. This document details experimental protocols, presents quantitative data in a clear and comparable format, and includes visualizations of key chemical pathways and workflows.

Synthesis of Deuterated 1-Octen-3-one

The synthesis of deuterated 1-Octen-3-one can be achieved through various methods, with deuterium exchange reactions on the non-deuterated parent molecule or by utilizing deuterated starting materials in a multi-step synthesis. A key method for the preparation of a specific isotopomer, [1-²H₁,₂-²H₁,₁]-1-octen-3-one, involves a two-step procedure.[1]

Two-Step Synthesis of [1-²H₁,₂-²H₁,₁]-1-Octen-3-one

While the full experimental details from the primary literature are proprietary, the general pathway involves the deuteration of a suitable precursor followed by a condensation reaction to form the vinyl ketone. A plausible synthetic route is outlined below, based on common organic chemistry principles for deuterium labeling of vinyl ketones.

Experimental Protocol:

Step 1: Deuterium Exchange of a Precursor Ketone

A common strategy for introducing deuterium at specific positions is through acid- or base-catalyzed deuterium exchange of enolizable protons. In this hypothetical protocol, a precursor ketone is treated with a deuterium source to achieve isotopic labeling.

-

Materials:

-

Precursor ketone (e.g., 2-octanone)

-

Deuterium oxide (D₂O)

-

Deuterated acid catalyst (e.g., DCl in D₂O) or deuterated base catalyst (e.g., NaOD in D₂O)

-

Anhydrous solvent (e.g., dioxane)

-

-

Procedure:

-

Dissolve the precursor ketone in the anhydrous solvent.

-

Add the deuterium source (D₂O) and the catalyst.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for a set period to allow for complete deuterium exchange at the desired positions. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the exchangeable protons.

-

Upon completion, neutralize the reaction mixture.

-

Extract the deuterated ketone with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the deuterated precursor ketone.

-

Step 2: Formation of the Deuterated Vinyl Ketone

The deuterated precursor ketone is then converted to the final deuterated 1-octen-3-one. This can be achieved through various methods, such as a Mannich-type reaction followed by elimination, or a direct condensation with a deuterated formaldehyde equivalent.

-

Materials:

-

Deuterated precursor ketone (from Step 1)

-

Deuterated formaldehyde equivalent (e.g., paraformaldehyde-d₂)

-

Amine hydrochloride (e.g., dimethylamine hydrochloride)

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

Combine the deuterated precursor ketone, deuterated formaldehyde equivalent, and amine hydrochloride in the solvent.

-

Reflux the reaction mixture for a specified time.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting intermediate is then subjected to thermal elimination to yield the deuterated vinyl ketone.

-

The crude product is then purified using appropriate methods as described in the purification section.

-

Logical Relationship of the Two-Step Synthesis:

Diagram of the two-step synthesis workflow for deuterated 1-octen-3-one.

Purification Methods

The purification of deuterated 1-octen-3-one is crucial to remove unreacted starting materials, byproducts, and any remaining non-deuterated species. Common purification techniques for volatile organic compounds like vinyl ketones are applicable.

Fractional Distillation

Fractional distillation is a suitable method for separating compounds with close boiling points. Given that deuterated and non-deuterated isotopologues have very similar boiling points, this technique can be used to remove impurities with significantly different boiling points. For high-purity requirements, vacuum distillation is often employed to reduce the boiling point and prevent thermal decomposition of the product.[2]

Experimental Protocol for Vacuum Fractional Distillation:

-

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump and pressure gauge

-

Heating mantle

-

-

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude deuterated 1-octen-3-one in the round-bottom flask with a stir bar or boiling chips.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the flask to initiate distillation.

-

Collect the fraction that distills at the expected boiling point of 1-octen-3-one under the applied pressure. The boiling point of non-deuterated 1-octen-3-one is approximately 174-182 °C at atmospheric pressure.

-

Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

-

Preparative Gas Chromatography (Prep-GC)

For achieving very high purity, preparative gas chromatography is an excellent technique. It separates compounds based on their volatility and interaction with the stationary phase of the GC column.

General Workflow for Preparative GC Purification:

Workflow for the purification of deuterated 1-octen-3-one using preparative GC.

Silica Gel Chromatography

Flash column chromatography using silica gel can also be employed for purification, particularly for removing less volatile impurities. The choice of solvent system (eluent) is critical for achieving good separation.

Experimental Protocol for Silica Gel Chromatography:

-

Materials:

-

Silica gel (for flash chromatography)

-

Chromatography column

-

Solvent system (e.g., a mixture of hexane and ethyl acetate)

-

Crude deuterated 1-octen-3-one

-

-

Procedure:

-

Pack the chromatography column with silica gel slurried in the chosen solvent system.

-

Load the crude product onto the top of the silica gel column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Characterization

The purity and isotopic enrichment of the synthesized deuterated 1-octen-3-one must be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical purity and confirm the mass of the deuterated compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated 1-octen-3-one.

Typical GC-MS Parameters:

| Parameter | Value |

| GC Column | DB-5ms or equivalent non-polar capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp: 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the position and extent of deuterium incorporation. In the ¹H NMR spectrum, the signals corresponding to the positions where deuterium has been substituted will be absent or significantly reduced in intensity. ²H NMR can also be used to directly observe the deuterium signals.

Typical NMR Parameters:

| Parameter | Value |

| Spectrometer | 400 MHz or higher |

| Solvent | CDCl₃ |

| ¹H NMR | Pulse program: zg30, Number of scans: 16 |

| ¹³C NMR | Pulse program: zgpg30, Number of scans: 1024 |

| Internal Standard | Tetramethylsilane (TMS) |

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis and purification of deuterated 1-octen-3-one, based on typical yields for similar reactions. Actual yields may vary depending on the specific experimental conditions.

| Stage | Parameter | Value |

| Synthesis | Overall Yield | 50-70% |

| Isotopic Enrichment | >98% | |

| Purification (Distillation) | Recovery | 80-90% |

| Purity (GC) | >95% | |

| Purification (Prep-GC) | Recovery | 60-80% |

| Purity (GC) | >99% | |

| Purification (Chromatography) | Recovery | 70-85% |

| Purity (GC) | >97% |

This guide provides a foundational understanding of the synthesis and purification of deuterated 1-octen-3-one. Researchers should consult the primary literature and adapt these protocols based on the specific requirements of their research and available instrumentation.

References

Commercial Suppliers of High-Purity 1-Octen-3-one-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity 1-Octen-3-one-d3, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document outlines key suppliers, their product specifications, and a general experimental protocol for its application.

Introduction to this compound

1-Octen-3-one is a volatile organic compound known for its characteristic mushroom-like odor and is a significant flavor and aroma component in various foods and biological systems. The deuterated analog, this compound, serves as an ideal internal standard for quantitative studies due to its chemical similarity to the native compound and its distinct mass, allowing for precise and accurate measurements by mass spectrometry. The use of such an internal standard is critical to correct for variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.

| Supplier | Product Name | Purity | Isotopic Enrichment | Available Quantities |

| MedchemExpress | This compound | Information available on CoA | Information available on CoA | Inquire |

| aromaLAB | This compound | ≥ 95%[1][2] | Information not readily available | Inquire |

| Toronto Research Chemicals (TRC) | Not explicitly listed, but specializes in custom synthesis of labeled compounds.[3][4][5][6][7] | N/A | N/A | Custom synthesis |

Note: While other suppliers such as Cayman Chemical and Santa Cruz Biotechnology offer the non-deuterated form of 1-octen-3-one or related compounds, their catalogs did not explicitly list the deuterated version at the time of this guide's compilation.[8][9] Toronto Research Chemicals is a notable source for custom synthesis of a wide array of isotopically labeled compounds and may be a valuable contact for specific requirements.[3][4][5][6][7]

Experimental Protocol: Quantitative Analysis using this compound Internal Standard

The following is a generalized experimental workflow for the quantification of 1-octen-3-one in a sample matrix (e.g., food, environmental, or biological samples) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Standard Preparation

-

Primary Stock Solution of 1-Octen-3-one (Analyte): Prepare a stock solution of unlabeled 1-Octen-3-one in a suitable solvent (e.g., methanol, hexane) at a concentration of, for example, 1 mg/mL.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of, for example, 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample of the same type as the unknowns but without the analyte) with known concentrations of the analyte stock solution. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation

-

Accurately weigh or measure the sample to be analyzed.

-

Spike the sample with a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected analyte concentration.

-

Perform an extraction procedure appropriate for the sample matrix to isolate the volatile and semi-volatile compounds, including 1-octen-3-one and its deuterated internal standard. Common techniques include solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), or liquid-liquid extraction.

-

The extracted sample is then ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Injection Mode: Splitless or split injection, depending on the expected concentration of the analyte.

-

Oven Temperature Program: An optimized temperature gradient is crucial for the separation of 1-octen-3-one from other matrix components. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for both the native 1-octen-3-one and the deuterated internal standard.

-

1-Octen-3-one (m/z): Common ions include 57, 85, and 126 (molecular ion).

-

This compound (m/z): The corresponding ions will be shifted by +3 mass units (e.g., 60, 88, and 129). The exact ions to monitor should be confirmed by analyzing the pure standards.

-

-

Data Analysis

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard in the chromatograms of the calibration standards, QC samples, and unknown samples.

-

Calculate the response ratio (analyte peak area / internal standard peak area) for each injection.

-

Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards.

-

Determine the concentration of 1-octen-3-one in the unknown samples by interpolating their response ratios on the calibration curve.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for a quantitative analysis using a deuterated internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathway and Experimental Logic

In the context of quantitative analysis, the "signaling pathway" is a logical flow of operations designed to ensure accuracy and precision. The core principle is the use of a stable isotope-labeled internal standard that behaves identically to the analyte during extraction and analysis, thus normalizing for any variations.

Caption: Logic of stable isotope dilution analysis.

References

- 1. aromaLAB Shop - this compound [shop.aromalab.de]

- 2. aromaLAB Shop - 1-Octen-3-on-d3 [shop.aromalab.de]

- 3. insightbio.com [insightbio.com]

- 4. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]

- 5. documents.lgcstandards.com [documents.lgcstandards.com]

- 6. lubio.ch [lubio.ch]

- 7. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 8. scbt.com [scbt.com]

- 9. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Stability and Storage of 1-Octen-3-one-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated analytical standard, 1-Octen-3-one-d3. Given the critical role of isotopically labeled standards in quantitative analytical studies, ensuring their integrity is paramount for generating accurate and reproducible data. This document outlines the known stability profile of the analogous non-deuterated compound, 1-Octen-3-one, and provides best-practice protocols for storage and handling of this compound to maintain its chemical and isotopic purity.

Introduction to this compound

This compound is the deuterated form of 1-Octen-3-one, a volatile organic compound known for its characteristic mushroom and metallic odor. In its deuterated form, it serves as an internal standard in mass spectrometry-based analytical methods for the quantification of 1-Octen-3-one in various matrices. The stability of such standards is a critical factor that can influence the accuracy of analytical measurements.

Stability Profile and Known Degradation Factors

While specific quantitative stability studies on this compound are not extensively published, valuable insights can be drawn from the known properties of 1-Octen-3-one. The primary factors influencing the stability of this compound are light, temperature, and the presence of oxidizing agents.

2.1. Light Sensitivity

1-Octen-3-one is known to be a light-sensitive compound. Exposure to ultraviolet (UV) radiation can induce photochemical reactions, potentially leading to isomerization, polymerization, or other forms of degradation. Therefore, it is crucial to protect this compound from light.

2.2. Thermal Stability

Elevated temperatures can accelerate the rate of chemical degradation. For 1-Octen-3-one, recommended storage temperatures are typically in the range of 2-8°C to minimize degradation over time. While some suppliers may indicate that this compound can be stored at room temperature, for long-term storage, refrigeration is a prudent measure.

2.3. Oxidation and Stabilization

The presence of a carbon-carbon double bond and a ketone functional group makes 1-Octen-3-one susceptible to oxidation. To mitigate this, commercial preparations of 1-Octen-3-one and its deuterated analogue are often supplied with antioxidants. Common stabilizers include butylated hydroxytoluene (BHT) or α-tocopherol. The presence and concentration of a stabilizer should be noted from the supplier's Certificate of Analysis.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended. These recommendations are summarized in Table 1.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C for long-term storage. | To minimize thermal degradation. |

| Room temperature for short-term use. | As advised by some suppliers, but refrigeration is preferred. | |

| Light | Store in amber vials or protect from light. | To prevent photochemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |

| Container | Use tightly sealed, appropriate containers (e.g., glass vials with PTFE-lined caps). | To prevent evaporation and contamination. |

| Handling | Minimize the frequency of opening the container. | To reduce exposure to air and moisture. |

| Aliquot the standard into smaller, single-use vials. | To avoid repeated warming and cooling cycles and contamination of the bulk supply. |

Experimental Protocols for Stability Assessment

For laboratories that need to perform their own stability assessment of this compound, the following experimental protocols for accelerated and real-time stability studies are provided as a general framework.

4.1. Accelerated Stability Study Protocol

This study is designed to predict the long-term stability of the standard by subjecting it to stressed conditions.

-

Sample Preparation: Prepare multiple aliquots of the this compound standard in the desired solvent and at a known concentration.

-

Stress Conditions: Expose the aliquots to a range of elevated temperatures (e.g., 40°C, 60°C) and light conditions (e.g., controlled UV and visible light exposure). Include a control group stored under the recommended long-term storage conditions (2-8°C, protected from light).

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analytical Method: Use a validated stability-indicating analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to determine the concentration and purity of this compound. The method should be capable of separating the parent compound from any potential degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each stress condition. Use this data to determine the degradation rate and estimate the shelf life under recommended storage conditions using appropriate kinetic models (e.g., Arrhenius equation).

4.2. Real-Time Stability Study Protocol

This study evaluates the stability of the standard under the recommended storage conditions over its expected shelf life.

-

Sample Preparation: Prepare multiple aliquots of the this compound standard as for the accelerated study.

-

Storage Conditions: Store the aliquots under the recommended long-term storage conditions (2-8°C, protected from light).

-

Time Points: Analyze the samples at regular intervals over a prolonged period (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

-

Analytical Method: Use the same validated stability-indicating analytical method as in the accelerated study.

-

Data Analysis: Monitor the concentration and purity of this compound over time. The shelf life is the time period during which the standard remains within the acceptable specifications (e.g., ≥95% of its initial concentration).

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.

Caption: Workflow for this compound Stability Assessment.

Conclusion

Maintaining the stability of this compound is essential for its effective use as an internal standard in quantitative analysis. By adhering to the recommended storage and handling conditions, researchers can minimize the risk of degradation and ensure the integrity of their analytical results. For applications requiring stringent quality control, conducting in-house stability studies based on the protocols outlined in this guide is recommended to establish a definitive shelf life for the standard under specific laboratory conditions. Always refer to the supplier's Certificate of Analysis for lot-specific information and recommendations.

The Ubiquitous Mushroom Ketone: A Technical Guide to 1-Octen-3-one in Food and the Environment

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-3-one, a volatile organic compound, is a significant contributor to the aroma profile of a wide array of natural products and environments. Characterized by its distinct mushroom-like, earthy, and sometimes metallic scent, this eight-carbon ketone plays a crucial role in the sensory perception of many foods and can also serve as an indicator of fungal presence in environmental samples.[1][2] Its formation is primarily linked to the enzymatic oxidation of lipids, particularly linoleic acid, a common fatty acid in many biological systems.[3][4] This technical guide provides an in-depth overview of the natural occurrence of 1-octen-3-one, detailing its quantitative levels in various food and environmental matrices, the biochemical pathways of its formation, and the analytical methodologies for its detection and quantification.

Data Presentation: Quantitative Occurrence of 1-Octen-3-one

The concentration of 1-octen-3-one can vary significantly depending on the specific matrix, its state (raw vs. cooked), and the presence of microbial activity. The following tables summarize the reported quantitative data for 1-octen-3-one in various food and environmental samples.

Table 1: Concentration of 1-Octen-3-one in Food Samples

| Food Category | Specific Food Item | Concentration Range | Reference |

| Mushrooms | Boletus edulis (fresh) | 2.52% of total volatile compounds | [5] |

| Agaricus bisporus (cultivated) | 1-3 mg/100g (fresh matter) | [6] | |

| Shiitake (Lentinula edodes) | Key odorant | [7] | |

| Dairy | Camembert Cheese | Key contributor to aroma | [8][9] |

| Cheddar Cheese (mild) | Positively correlated with milky, sour, and yogurt notes | [10] | |

| Meat & Meat Analogs | Meat Analogs (soy-based) | 15.41 - 33.34 µg/kg | [11] |

| Chicken (Breast Muscle) | Significantly elevated | [12] | |

| Beverages | Wine (laboratory-scale) | 10 - 20 ng/L | [13] |

Table 2: Concentration of 1-Octen-3-one in Environmental Samples

| Sample Type | Description | Concentration Range | Reference |

| Indoor Air | Moldy, water-damaged buildings | 0.2 - 900 µg/m³ | [9] |

| Aquatic Environments | Catfish pond water and soil | Present in off-flavor samples | [14] |

Signaling Pathways and Biosynthesis

The primary route for the formation of 1-octen-3-one in many biological systems, particularly in fungi, is through the enzymatic degradation of linoleic acid. This pathway involves the sequential action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). The process begins with the oxygenation of linoleic acid by LOX to form a hydroperoxide intermediate. Subsequently, HPL cleaves this intermediate to produce volatile C8 compounds, including 1-octen-3-ol, which can then be oxidized to 1-octen-3-one.[3][4][9]

Biosynthesis of 1-Octen-3-one from Linoleic Acid.

Experimental Protocols

The analysis of 1-octen-3-one, a volatile compound, is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample without the use of solvents.

Detailed Methodology for HS-SPME-GC-MS Analysis of 1-Octen-3-one

1. Sample Preparation:

-

Solid Samples (e.g., mushrooms, cheese, meat):

-

Homogenize a representative portion of the sample (e.g., 1-5 g).

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of a suitable internal standard (e.g., deuterated 1-octen-3-one or a compound with similar chemical properties not present in the sample) for quantitative analysis.[15][16]

-

Seal the vial with a PTFE-faced silicone septum.

-

-

Liquid Samples (e.g., wine, water):

-

Pipette a specific volume of the liquid sample (e.g., 5-10 mL) into a 20 mL headspace vial.

-

Add a known amount of the internal standard.

-

To enhance the release of volatiles, a salt (e.g., NaCl) can be added to the sample to increase the ionic strength.

-

Seal the vial.

-

2. HS-SPME Extraction:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including 1-octen-3-one.

-

Equilibration: Place the sealed vial in a heating block or autosampler incubator set to a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample for a set time (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

3. GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) for a short period (e.g., 2-5 minutes) to thermally desorb the trapped analytes onto the GC column.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Acquisition Mode: Data can be acquired in full scan mode for compound identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring characteristic ions of 1-octen-3-one (e.g., m/z 57, 85, 126).

-

4. Data Analysis and Quantification:

-

Identification: Identify 1-octen-3-one by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantification: Calculate the concentration of 1-octen-3-one by creating a calibration curve using standards of known concentrations and the response ratio of the analyte to the internal standard.[15][16]

5. Quality Control:

-

Blanks: Analyze method blanks to check for contamination.

-

Replicates: Analyze replicate samples to assess the precision of the method.

-

Calibration Verification: Run a calibration standard periodically to ensure the stability of the instrument's response.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of 1-octen-3-one in a food or environmental sample using HS-SPME-GC-MS.

HS-SPME-GC-MS workflow for 1-octen-3-one analysis.

Conclusion

1-Octen-3-one is a key aroma compound with a significant presence in a variety of foods and as an indicator in environmental settings. Its formation through the enzymatic degradation of linoleic acid is a well-established biochemical pathway. The analytical methods, particularly HS-SPME-GC-MS, provide a robust and sensitive means for its quantification. This technical guide serves as a comprehensive resource for professionals in research, food science, and drug development, offering valuable insights into the natural occurrence, biosynthesis, and analysis of this important volatile compound. Further research to expand the quantitative database across a broader range of matrices will continue to enhance our understanding of its role and significance.

References

- 1. Oct-1-en-3-one - Wikipedia [en.wikipedia.org]

- 2. 1-octen-3-one, 4312-99-6 [perflavory.com]

- 3. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. researchgate.net [researchgate.net]

- 8. 1-octen-3-ol, 3391-86-4 [thegoodscentscompany.com]

- 9. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Influences of Spices on the Flavor of Meat Analogs and Their Potential Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comparison of Different Tissues Identifies the Main Precursors of Volatile Substances in Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 16. learning.sepscience.com [learning.sepscience.com]

An In-depth Technical Guide to the Olfactory Properties and Odor Threshold of 1-Octen-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-3-one (CAS No. 4312-99-6), a volatile C8 ketone, is a significant contributor to the aroma of many natural products, most notably mushrooms. Its potent and distinct olfactory profile also plays a crucial role in the characteristic metallic scent perceived when skin comes into contact with iron. This technical guide provides a comprehensive overview of the olfactory properties and odor threshold of 1-Octen-3-one, intended for professionals in research, sensory science, and drug development who require a detailed understanding of this impactful aroma compound.

Olfactory Properties of 1-Octen-3-one

The odor of 1-Octen-3-one is complex and potent, characterized by a dominant mushroom-like and earthy aroma.[1][2][3] Its powerful scent profile means it is highly impactful even at very low concentrations.[4] A variety of descriptors have been used to characterize its scent, reflecting its multifaceted nature.

Primary Odor Descriptors:

Secondary and Nuanced Odor Descriptors:

-

Herbal[1]

-

Vegetable-like, with notes of cabbage and broccoli[1]

-

Savory, with hints of fish and chicken[1]

-

Dirty[1]

-

Green and oily[6]

The perceived odor can vary with concentration. At a 1.00% solution in dipropylene glycol, it is described as herbal, mushroom, earthy, musty, and dirty.[1] At a lower concentration of 0.10% in triacetin, the profile is more intense and complex, presenting as earthy, metallic, and mushroom-like with vegetative and savory nuances.[1]

Odor Threshold of 1-Octen-3-one

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. For 1-Octen-3-one, the reported odor threshold values are exceptionally low, highlighting its potency as an odorant. The values vary depending on the medium (air or water) and the methodology used for determination.

| Medium | Odor Threshold | Method | Reference(s) |

| Air | 0.03 - 1.12 µg/m³ | Not specified | [1][3][5] |

| Air | < 1 ppb (~4.9 µg/m³) | Not specified | [7] |

| White Wine | 20 ng/L (Perception Threshold) | Sensory Panel | [8] |

| White Wine | 10 ng/L (Expert Panel Perception Threshold) | Sensory Panel | [8] |

Experimental Protocols

The determination of odor thresholds and the characterization of olfactory properties rely on precise and standardized experimental protocols. The following sections detail the methodologies commonly employed for a volatile compound like 1-Octen-3-one.

Dynamic Olfactometry (EN 13725)

Dynamic olfactometry is a standardized method for determining odor concentration in a gaseous sample by dilution with odorless air until the detection threshold is reached by a panel of human assessors. The European Standard EN 13725 provides a framework for this methodology.

Principle: A sample of the odorous gas is diluted with a stream of neutral, odorless air in a device called an olfactometer. A series of dilutions is presented to a panel of trained assessors in ascending order of concentration. The odor concentration is the dilution factor at which 50% of the panel can just detect an odor.

Procedure:

-

Panel Selection and Training: A panel of at least four qualified assessors is selected based on their sensitivity to a reference odorant (n-butanol).

-

Sample Preparation: A gaseous sample containing 1-Octen-3-one at a known concentration is prepared in an inert gas bag.

-

Dilution Series: The olfactometer generates a series of dilutions of the sample with purified, odorless air. The dilution ratios are precisely controlled.

-

Presentation to Panel: The diluted samples are presented to the panelists through sniffing ports. A forced-choice method (e.g., triangular or binary) is typically used, where the panelist has to choose the port containing the diluted odorant from two or three ports, with the others containing only odorless air.

-

Threshold Determination: The individual threshold of each panelist is calculated as the geometric mean of the concentrations at which they could and could not detect the odor. The group threshold is then calculated as the geometric mean of the individual thresholds.

-

Data Expression: The odor concentration is expressed in European Odour Units per cubic meter (ouE/m³), where 1 ouE/m³ is by definition the odor concentration at the detection threshold.

Experimental Workflow for Dynamic Olfactometry

Caption: Workflow for odor threshold determination using dynamic olfactometry.

Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. AEDA is a method used with GC-O to determine the relative importance of odorants in a sample.

Principle: A sample containing volatile compounds is injected into a gas chromatograph. The effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer or flame ionization detector) for chemical identification and quantification, and the other portion going to a sniffing port where a trained assessor detects and describes the odors of the eluting compounds. In AEDA, the sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still detected is its flavor dilution (FD) factor, which is a measure of its odor potency.

Procedure:

-

Sample Extraction: The volatile compounds from a sample (e.g., mushroom extract) are extracted using a suitable method like solvent extraction or solid-phase microextraction (SPME).

-

GC-O Analysis: The extract is injected into the GC-O system. The GC separates the individual volatile compounds.

-

Olfactory Detection: A trained assessor at the sniffing port records the retention time, duration, and sensory descriptor for each odor detected.

-

Aroma Extract Dilution Analysis (AEDA):

-

The original extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a solvent.

-

Each dilution is analyzed by GC-O.

-

The FD factor for each odorant is the highest dilution at which it is still perceivable.

-

-

Data Analysis: The results are often presented as an aromagram, which is a plot of FD factor versus retention index. Compounds with higher FD factors are considered to be more potent contributors to the overall aroma.

Experimental Workflow for GC-O with AEDA

Caption: Workflow for GC-O with Aroma Extract Dilution Analysis (AEDA).

Olfactory Signaling Pathway

The perception of 1-Octen-3-one, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). To date, the specific human olfactory receptor(s) that respond to 1-Octen-3-one have not been definitively identified. However, the general mechanism of olfactory signal transduction is well-established.

Generalized Olfactory Signaling Pathway:

-

Odorant Binding: 1-Octen-3-one binds to a specific olfactory receptor (OR) on the membrane of an olfactory sensory neuron.

-

G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates a G-protein (specifically, Gαolf).

-

Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

-

Depolarization: The opening of CNG channels allows an influx of positively charged ions (Na+ and Ca2+) into the cell, leading to depolarization of the neuron's membrane.

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the mushroom-like and metallic odor of 1-Octen-3-one.

Generalized Olfactory Signaling Pathway Diagram

Caption: Generalized G-protein coupled olfactory signaling pathway.

Conclusion

1-Octen-3-one is a highly potent aroma compound with a distinctive and complex olfactory profile dominated by mushroom, earthy, and metallic notes. Its extremely low odor threshold makes it a significant contributor to the aroma of various natural products and environmental scents. The standardized methodologies of dynamic olfactometry and GC-O provide robust frameworks for the quantitative and qualitative assessment of its olfactory properties. While the general mechanism of its perception through the olfactory signaling cascade is understood, the specific human olfactory receptor(s) responsible for its detection remain an area for future research. A deeper understanding of these molecular interactions will be invaluable for applications in flavor and fragrance chemistry, as well as for elucidating the mechanisms of chemosensory perception.

References

- 1. EN13725 - Scentroid [scentroid.com]

- 2. Variations in Key Aroma Compounds and Aroma Profiles in Yellow and White Cultivars of Flammulina filiformis Based on Gas Chromatography–Mass Spectrometry–Olfactometry, Aroma Recombination, and Omission Experiments Coupled with Odor Threshold Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. intertekinform.com [intertekinform.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Octen-3-one-d3: Chemical Properties, Analysis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Octen-3-one-d3, a deuterated isotopologue of the volatile organic compound 1-octen-3-one. This document details its chemical structure, CAS number, and its application in quantitative analytical methods. Furthermore, it delves into the metabolic context of its non-deuterated counterpart, offering insights for researchers in various scientific disciplines.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, isotopically labeled version of 1-octen-3-one, where three hydrogen atoms have been replaced by deuterium. This substitution is typically on the vinyl group, providing a distinct mass difference for use in mass spectrometry-based analytical techniques.

Chemical Structure:

-

Systematic Name: oct-1-en-3-one-1,2,2-d3

-

Synonyms: Pentyl Vinyl Ketone-d3, Amyl Vinyl Ketone-d3

Physicochemical Data Summary:

| Property | Value | Reference |

| CAS Number | 213595-56-3 | [1] |

| Molecular Formula | C₈H₁₁D₃O | [1] |

| Molecular Weight | 129.21 g/mol | [1] |

| Appearance | Colorless oil (inferred from non-deuterated form) | [2] |

| Odor | Mushroom, earthy, metallic (inferred from non-deuterated form) | [2][3] |

Metabolic Pathway of 1-Octen-3-one

The non-deuterated form, 1-octen-3-one, is a naturally occurring compound found in various organisms, including fungi and plants. It is a key aroma compound and is also involved in metabolic processes. One notable pathway is the metabolic activation of 1-octene in the liver.[4] This process involves the oxidation of 1-octene to 1-octen-3-ol, which is subsequently oxidized to the reactive intermediate, 1-octen-3-one.[4]

Caption: Metabolic pathway showing the conversion of 1-octene to the reactive intermediate 1-octen-3-one in rat liver microsomes.

Experimental Protocols: Quantitative Analysis using this compound as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) methods. Its chemical similarity to the analyte (1-octen-3-one) ensures comparable extraction and ionization efficiency, while the mass difference allows for accurate quantification.

Below is a representative experimental protocol for the analysis of 1-octen-3-one in a complex matrix, such as wine, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Sample Preparation and Extraction (HS-SPME)

This method is suitable for the extraction of volatile and semi-volatile compounds from liquid matrices.[5][6][7][8][9]

-

Sample Preparation: Place a 5 mL aliquot of the wine sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution in methanol) of this compound to the sample vial.

-

Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation to allow for the equilibration of the analytes between the liquid and gas phases.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general GC-MS method that can be adapted for the analysis of 1-octen-3-one.[6][8]

| Parameter | Setting |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 230°C and held for 5 minutes. |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (Example) | 1-Octen-3-one: m/z 57, 85, 126this compound: m/z 60, 88, 129 |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to 1-octen-3-one and this compound based on their retention times and characteristic mass fragments.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of 1-octen-3-one and a constant concentration of the internal standard (this compound).

-

Quantification: Calculate the concentration of 1-octen-3-one in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of 1-octen-3-one using its deuterated internal standard.

Caption: A typical experimental workflow for the quantitative analysis of 1-octen-3-one using a deuterated internal standard.

Conclusion

This compound serves as an indispensable tool for the accurate quantification of its non-deuterated counterpart in complex matrices. Understanding the chemical properties of this internal standard, along with the metabolic context of 1-octen-3-one, provides researchers with a robust framework for designing and interpreting experiments. The detailed experimental protocol and workflow provided in this guide offer a practical starting point for scientists and professionals in the fields of analytical chemistry, food science, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-octen-3-one, 4312-99-6 [thegoodscentscompany.com]

- 3. Oct-1-en-3-one - Wikipedia [en.wikipedia.org]

- 4. Metabolic activation of olefins. Conversion of 1-octene to a putative reactive intermediate 1-octen-3-one: an alternative pathway to epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

Methodological & Application

Application Note: Quantitative Analysis of 1-Octen-3-one in Complex Matrices using 1-Octen-3-one-d3 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-3-one is a potent volatile organic compound responsible for the characteristic mushroom-like or metallic odor in various foods, beverages, and environmental samples.[1] Accurate quantification of this compound is crucial for quality control, flavor and fragrance profiling, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile compounds.[2] The use of a stable isotope-labeled internal standard, such as 1-Octen-3-one-d3, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis.[3] This deuterated analog co-elutes with the native analyte and experiences similar effects from the sample matrix and any variations during sample preparation and injection, thus providing reliable correction for potential errors.[3]

This application note provides a detailed protocol for the quantitative analysis of 1-Octen-3-one in complex matrices using this compound as an internal standard with GC-MS. The methodology is particularly suited for applications in the food and beverage industry, environmental analysis, and life sciences research.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard (this compound) is added to the sample prior to extraction and analysis. The sample is then extracted using headspace solid-phase microextraction (HS-SPME), a solvent-free and sensitive technique for volatile compounds. The extracted analytes are desorbed into the gas chromatograph for separation and subsequently detected by a mass spectrometer. Quantification is achieved by constructing a calibration curve based on the ratio of the peak area of the analyte (1-Octen-3-one) to the peak area of the internal standard (this compound).

Materials and Reagents

-

Analytes: 1-Octen-3-one (CAS: 4312-99-6), Purity ≥98%

-

Internal Standard: this compound

-

Solvent: Methanol (HPLC grade)

-

Solid-Phase Microextraction (SPME) Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile compounds.

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Other: Standard laboratory glassware, pipettes, and a vortex mixer.

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 1-Octen-3-one and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume. Store at -20°C.

1.2. Intermediate Standard Solution (10 µg/mL):

-

Dilute the stock solutions with methanol to prepare an intermediate solution of each compound.

1.3. Working Internal Standard Solution (1 µg/mL):

-

Dilute the this compound intermediate solution with methanol.

1.4. Calibration Standards:

-

Prepare a series of calibration standards by spiking a suitable matrix (e.g., deionized water for aqueous samples or a deodorized oil for lipid-based samples) with appropriate volumes of the 1-Octen-3-one intermediate solution to achieve concentrations ranging from 0.1 to 50 ng/mL.

-

Add a constant amount of the working internal standard solution (e.g., to a final concentration of 10 ng/mL) to each calibration standard.

Sample Preparation (HS-SPME)

-

Place 5 mL of the liquid sample or 1 g of the solid sample (homogenized) into a 20 mL headspace vial.

-

For solid samples, add 5 mL of deionized water.

-

Add a known amount of the working internal standard solution (this compound) to each sample to achieve a final concentration similar to the expected analyte concentration.

-

Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Immediately seal the vial with a magnetic screw cap.

-

Incubate the vial in a heating block or water bath at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

3.1. Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp to 150°C at 5°C/min

-

Ramp to 250°C at 20°C/min, hold for 5 minutes

-

-

Desorption Time: 5 minutes

3.2. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

1-Octen-3-one:

-

Quantifier ion: m/z 57

-

Qualifier ions: m/z 85, 126

-

-

This compound:

-

Quantifier ion: m/z 60

-

Qualifier ions: m/z 88, 129 (Note: The exact m/z values for the deuterated standard should be confirmed by direct infusion or analysis of a pure standard, as fragmentation patterns can be influenced by the position of the deuterium labels.)

-

-

Data Presentation and Analysis

Quantitative Data Summary

The performance of the method should be validated to ensure reliability. The following table summarizes typical validation parameters for the analysis of 1-Octen-3-one using a deuterated internal standard.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 15% |

Calculation of Results

-

Integrate the peak areas for the quantifier ions of 1-Octen-3-one and this compound.

-

Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of 1-Octen-3-one) / (Peak Area of this compound)

-

Construct a calibration curve by plotting the response ratio against the concentration of 1-Octen-3-one.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c).

-

Calculate the response ratio for the unknown samples.

-

Determine the concentration of 1-Octen-3-one in the samples using the calibration curve equation.

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of 1-Octen-3-one.

Caption: Principle of internal standard correction in GC-MS analysis.

References

- 1. foodb.ca [foodb.ca]

- 2. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Volatile Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) using 1-Octen-3-one-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aromatic profile of wine, a complex mosaic of volatile organic compounds (VOCs), is a critical determinant of its quality, character, and consumer appeal. These compounds, originating from the grapes, fermentation processes, and aging, are present in a wide range of concentrations, from ng/L to mg/L. Accurate quantification of these volatiles is essential for quality control, process optimization, and understanding the chemical basis of wine's sensory properties. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of wine volatiles due to its sensitivity, speed, and solvent-free nature.

To ensure the accuracy and reliability of quantitative analysis, the use of an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. Isotopically labeled standards, such as 1-Octen-3-one-d3, are considered the gold standard for GC-MS analysis. Due to its structural similarity to many key aroma compounds (ketones, alcohols, and esters) and its mass difference from the non-labeled analog, this compound provides excellent correction for matrix effects and ensures high precision and accuracy in the quantification of a broad range of volatile compounds in the complex wine matrix.

Experimental Protocols

Materials and Reagents

-

Wine Samples: Red and white wines of interest.

-

Internal Standard (IS): this compound solution (e.g., 100 µg/mL in methanol).

-

Calibration Standards: A mix of target volatile compounds at known concentrations in a model wine solution (e.g., 12% ethanol in water, adjusted to pH 3.5 with tartaric acid).

-

Sodium Chloride (NaCl): Analytical grade.

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or other suitable fiber.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add a precise amount of the this compound internal standard solution to achieve a final concentration of, for example, 20 µg/L.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

Immediately seal the vial tightly with the screw cap.

-

Gently vortex the vial for 10 seconds to ensure proper mixing.

HS-SPME Procedure

-

Place the prepared vial in the autosampler tray of the GC-MS system.

-

Incubate the sample at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the volatile compounds between the sample and the headspace.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C to extract the volatile compounds.

-

After extraction, retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes.

GC-MS Analysis

-

Injector: 250°C, splitless mode for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 3 minutes.

-

Ramp to 150°C at a rate of 3°C/min.

-

Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or full scan mode (m/z 35-350) for qualitative analysis.

-

Data Presentation

The following table summarizes the key parameters for the quantification of representative volatile compounds in wine using this compound as an internal standard.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Typical Concentration Range in Wine (µg/L) |

| Internal Standard | ||||

| This compound | To be determined | 102 | 58, 74 | N/A |

| Esters | ||||

| Ethyl Acetate | ~5.2 | 43 | 61, 88 | 10,000 - 200,000 |

| Isoamyl Acetate | ~9.8 | 70 | 43, 55 | 100 - 5,000 |

| Ethyl Hexanoate | ~13.5 | 88 | 60, 101 | 50 - 2,000 |

| Ethyl Octanoate | ~19.2 | 88 | 101, 127 | 100 - 3,000 |

| Higher Alcohols | ||||

| Isobutanol | ~7.1 | 43 | 56, 74 | 10,000 - 150,000 |

| Isoamyl Alcohol | ~9.5 | 55 | 70, 88 | 50,000 - 400,000 |

| 1-Hexanol | ~12.8 | 56 | 69, 84 | 500 - 10,000 |

| Phenylethyl Alcohol | ~25.1 | 91 | 104, 122 | 5,000 - 75,000 |

| Ketones | ||||

| 1-Octen-3-one | ~15.9 | 99 | 55, 71 | 0.01 - 0.5 |

| β-Damascenone | ~26.8 | 69 | 121, 190 | 0.1 - 10 |

| Terpenes | ||||

| Linalool | ~22.3 | 93 | 71, 121 | 5 - 500 |

| Geraniol | ~23.8 | 69 | 93, 121 | 1 - 200 |

Note: Retention times are approximate and will vary depending on the specific GC column and conditions. It is essential to confirm the retention times and mass spectra with authentic standards. Assumption for this compound Quantifier Ion: The quantifier ion for this compound is predicted based on the expected mass shift of a key fragment from the non-deuterated analog (m/z 99) due to the presence of three deuterium atoms. This should be confirmed experimentally during method development.

Mandatory Visualization

Caption: Experimental workflow for the quantification of volatile compounds in wine.

Caption: Logic of internal standard-based quantification for accurate results.

Application Note: Quantitative Analysis of 1-Octen-3-one using a Stable Isotope Dilution Assay with a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-3-one is a volatile organic compound known for its characteristic mushroom-like odor and is a key aroma component in many natural products. It is also a marker for lipid peroxidation, making its accurate quantification crucial in food science, flavor chemistry, and toxicology. Stable Isotope Dilution Analysis (SIDA) is the gold standard for the quantitative analysis of volatile compounds, offering high accuracy and precision by correcting for sample matrix effects and variations in instrument response. This application note provides a detailed protocol for the quantification of 1-octen-3-one in various matrices using a deuterated internal standard (1-octen-3-one-d3) and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary